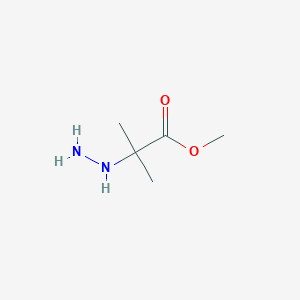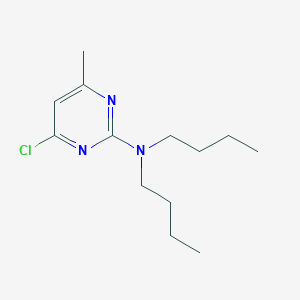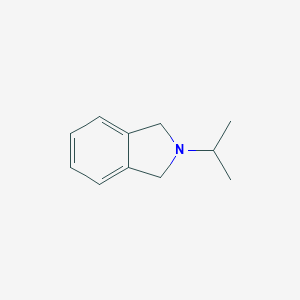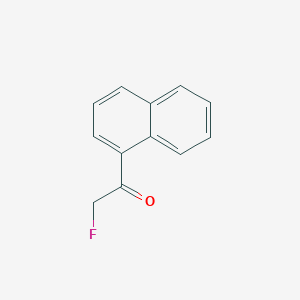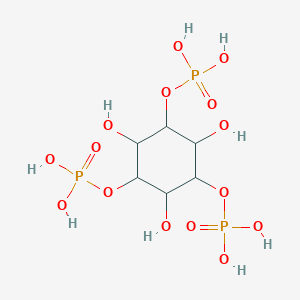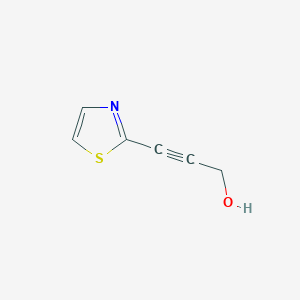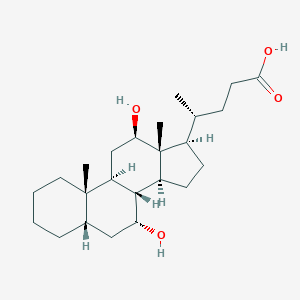![molecular formula C20H22N2O4 B056375 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- CAS No. 112885-38-8](/img/structure/B56375.png)
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also modulate neurotransmitter systems, such as dopamine, serotonin, and acetylcholine, which are implicated in neurological disorders.
Biochemical and Physiological Effects:
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to modulate neurotransmitter systems, which may improve cognitive function and alleviate symptoms of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- in lab experiments is its ability to exhibit various pharmacological properties, which makes it a versatile compound for drug development. However, one of the limitations is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-. One of the directions is to further investigate its mechanism of action, which may provide insights into its potential therapeutic uses. Additionally, it may be worthwhile to explore its potential as a treatment for other disorders, such as autoimmune diseases and cancer. Finally, further research may be needed to optimize its pharmacokinetic properties, such as bioavailability and half-life, to improve its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N-[[4-(phenylmethyl)-2-morpholinyl]methyl]amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature.
Scientific Research Applications
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate neurotransmitter systems.
properties
CAS RN |
112885-38-8 |
|---|---|
Product Name |
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- |
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c23-20(16-6-7-18-19(10-16)26-14-25-18)21-11-17-13-22(8-9-24-17)12-15-4-2-1-3-5-15/h1-7,10,17H,8-9,11-14H2,(H,21,23) |
InChI Key |
IVZKKTRTNYEUJY-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
synonyms |
1,3-BENZODIOXOLE-5-CARBOXAMIDE, N-[[4-(PHENYLMETHYL)-2-MORPHOLINYL]METHYL]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




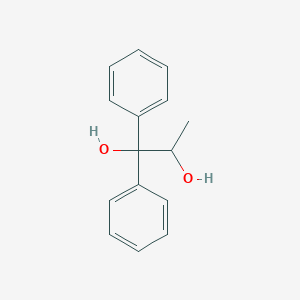
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
